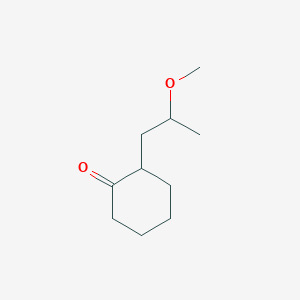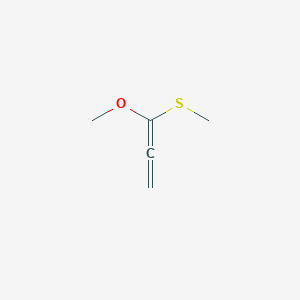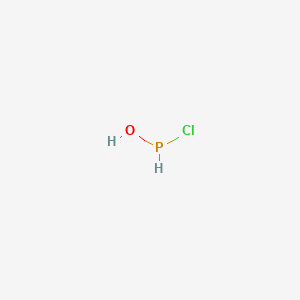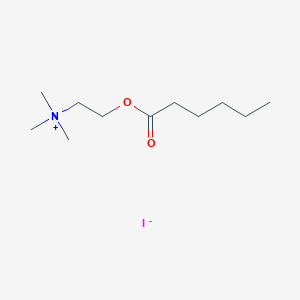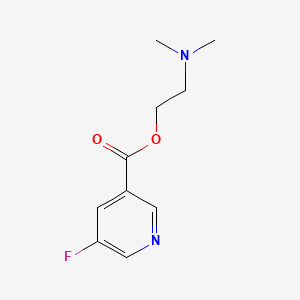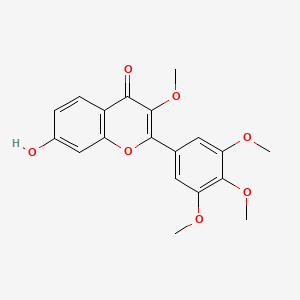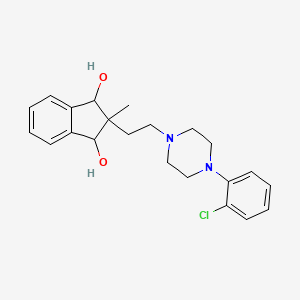
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a complex organic compound that belongs to the class of indandiols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multi-step organic reactions. The starting materials often include indandiol derivatives and piperazine compounds. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Indandiol Derivatives: Compounds with similar indandiol structures.
Piperazine Derivatives: Compounds containing the piperazine ring.
Uniqueness
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
21569-48-2 |
|---|---|
Formule moléculaire |
C22H27ClN2O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9,20-21,26-27H,10-15H2,1H3 |
Clé InChI |
GZMRFIPOYKDXJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=CC=CC=C2C1O)O)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





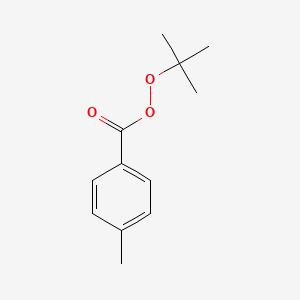
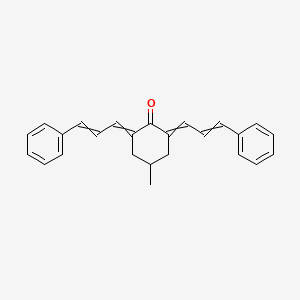
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
